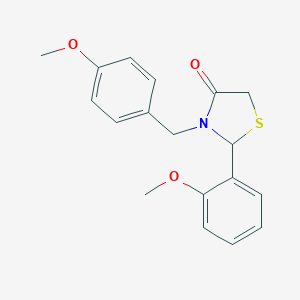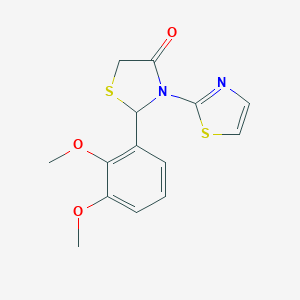![molecular formula C24H23N3O2 B277775 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B277775.png)
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1980s, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic benefits.
作用機序
The exact mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide is not fully understood, but research has shown that it activates the immune system and induces tumor cell death through a variety of mechanisms. N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has been shown to activate the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-6 (IL-6), which can help to destroy cancer cells. Additionally, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has been shown to inhibit the formation of new blood vessels in tumors, which can help to limit their growth and spread.
Biochemical and Physiological Effects
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. Research has shown that N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide can induce the production of cytokines and other immune system molecules, which can help to destroy cancer cells. Additionally, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has been shown to inhibit the formation of new blood vessels in tumors, which can help to limit their growth and spread. N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has a number of advantages and limitations for use in lab experiments. One advantage is that it has been extensively studied and has a well-established mechanism of action. Additionally, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has been shown to be effective in a variety of different cancer cell lines and animal models, which suggests that it may have broad applications in cancer treatment. However, one limitation is that N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide can be difficult to synthesize and may be expensive to produce. Additionally, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has not yet been tested extensively in human clinical trials, so its safety and efficacy in humans is not yet fully understood.
将来の方向性
There are a number of future directions for research on N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide. One area of focus is the development of new synthesis methods that are more efficient and cost-effective. Additionally, research is needed to better understand the safety and efficacy of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide in humans, and to identify potential side effects and drug interactions. Another area of focus is the development of new formulations of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide that can improve its pharmacokinetic properties and enhance its therapeutic efficacy. Finally, research is needed to identify potential biomarkers that can be used to predict response to N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide treatment, which could help to improve patient outcomes.
合成法
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide typically involves the reaction of 2-methyl-5-nitrophenylacetic acid with 2,3-dimethylphenol, followed by the reduction of the resulting product with hydrogen gas in the presence of a palladium catalyst. The final step involves the reaction of the resulting compound with 2-aminobenzimidazole to produce N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide.
科学的研究の応用
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has been extensively studied for its potential use in cancer treatment. Research has shown that N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has anti-tumor properties and can induce tumor cell death through a variety of mechanisms. N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has been shown to activate the immune system, leading to the production of cytokines and other immune system molecules that can help to destroy cancer cells. Additionally, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has been shown to inhibit the formation of new blood vessels in tumors, which can help to limit their growth and spread.
特性
分子式 |
C24H23N3O2 |
|---|---|
分子量 |
385.5 g/mol |
IUPAC名 |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C24H23N3O2/c1-15-7-6-10-22(17(15)3)29-14-23(28)25-21-13-18(12-11-16(21)2)24-26-19-8-4-5-9-20(19)27-24/h4-13H,14H2,1-3H3,(H,25,28)(H,26,27) |
InChIキー |
MCUNUWCOTCIAEU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)C)C |
正規SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





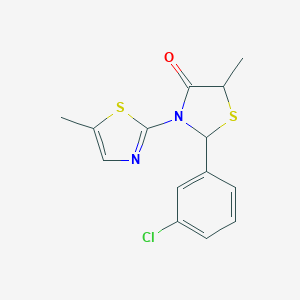

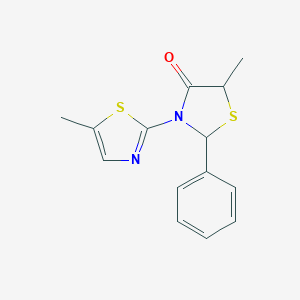
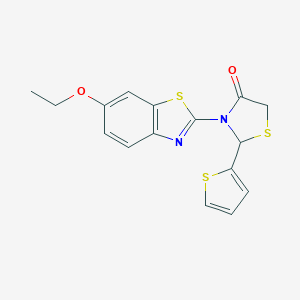

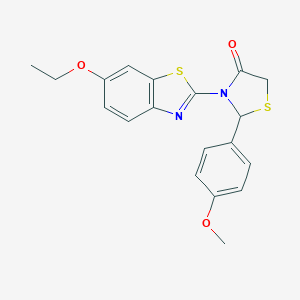


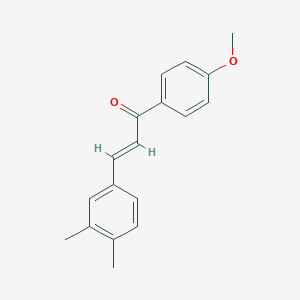
![3-(3-Methoxyphenyl)-2-{4-[3-(3-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277711.png)
